4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
Description
Properties
Molecular Formula |
C22H18FN3O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C22H18FN3O2/c23-15-10-5-4-9-14(15)18-19-16(11-6-12-17(19)27)24-21-20(18)22(28)26(25-21)13-7-2-1-3-8-13/h1-5,7-10,18,24-25H,6,11-12H2 |
InChI Key |
PRVGKOBCYXEIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a fluorophenyl hydrazine with a diketone to form the pyrazole ring, followed by cyclization with an aniline derivative to form the quinoline ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or fluorophenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in various substituted quinoline derivatives .
Scientific Research Applications
4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound distinguishes itself from analogous pyrazoloquinolines through its substituent pattern and oxidation state. Below is a comparative analysis with structurally related compounds from the literature:
Thermal Stability and Reactivity
Compounds such as (4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit high thermal stability (mp. 239–240°C) due to intramolecular hydrogen bonding . The fluorine atom in the target compound is expected to increase thermal stability compared to non-fluorinated analogs, though experimental validation is required.
Biological Activity
4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
This compound belongs to the class of pyrazoloquinolines and features a fused ring system comprising pyrazole and quinoline moieties. The presence of fluorine and phenyl substituents enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18FN3O2 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | 4-(2-fluorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
| InChI Key | PRVGKOBCYXEIJO-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties : It has shown promising results in inhibiting the proliferation of several cancer cell lines.
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various microbial strains.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its effects on different cancer cell lines.
Case Studies
-
Cytotoxicity Against Leukemia Cell Lines :
- The compound demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values ranging from 0.70 to 1.25 μM. For instance:
- HL60: IC50 = 0.70 ± 0.14 μM
- K562: IC50 = 1.25 ± 0.35 μM
- The compound demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values ranging from 0.70 to 1.25 μM. For instance:
- Selectivity Index :
The mechanism of action involves the compound's ability to inhibit specific enzymes or receptors associated with cell proliferation and survival pathways. It may also induce apoptosis in cancer cells by modulating signal transduction pathways.
Antimicrobial Activity
The compound has been assessed for its antimicrobial properties against various pathogens. Although specific data on antimicrobial efficacy were less prevalent in the literature reviewed, preliminary results suggest it may possess significant activity against certain bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-fluorophenyl)-2-phenyl-tetrahydro-pyrazoloquinolinedione derivatives?
- Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the condensation of substituted tetrahydroquinoline precursors with hydrazine derivatives. For example, a modified Knorr quinoline synthesis using pentafluorophenyl hydrazine (as a fluorinated analog) under reflux in acetic acid has been shown to yield structurally similar pyrazoloquinoline-diones . Catalytic methods, such as L-proline-mediated reactions, can enhance regioselectivity in heterocyclic ring formation . Key steps include optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to stabilize intermediates.
Q. How can researchers characterize the structural identity of this compound, particularly distinguishing it from isomeric analogs?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving substituent positions. For example, -NMR can distinguish between equatorial and axial protons in the tetrahydroquinoline ring (δ 2.20–2.50 ppm for aliphatic protons) . X-ray crystallography is recommended for absolute configuration determination, especially when fluorophenyl and phenyl groups introduce steric effects . IR spectroscopy (e.g., 1689 cm for carbonyl groups) and high-resolution mass spectrometry (HRMS) further validate molecular weight and fragmentation patterns .
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Methodological Answer : Standard assays include:
- Enzyme inhibition studies : Kinase or protease inhibition assays (IC) using fluorogenic substrates.
- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis, particularly for stereochemically complex intermediates?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 5–20 mol% L-proline), reaction time (12–48 hrs), and temperature .
- Purification strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (chloroform/methanol) to isolate stereoisomers .
- In-line analytics : Monitor reactions via LC-MS to detect side products (e.g., over-fluorinated byproducts) early .
Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected -NMR shifts?
- Methodological Answer :
- Computational validation : Use Density Functional Theory (DFT) to simulate -NMR chemical shifts, accounting for electron-withdrawing effects of the 2-fluorophenyl group .
- Variable-temperature NMR : Assess conformational flexibility in the tetrahydroquinoline ring, which may cause signal splitting .
- Comparative analysis : Cross-reference with structurally analogous fluorinated pyrazoloquinolines (e.g., 4-(4-fluorophenyl) derivatives) to identify substituent-specific trends .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pyrazoloquinoline-diones?
- Methodological Answer :
- Substituent scanning : Synthesize analogs with varied substituents (e.g., chloro, methoxy) at the 2-phenyl or 4-fluorophenyl positions and compare bioactivity .
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate electronic effects with antimicrobial or anticancer activity .
- Crystallographic docking : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using PyMOL or AutoDock .
Q. How can thermal stability and photophysical properties be analyzed for this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen atmosphere (heating rate: 10°C/min) .
- UV-Vis and fluorescence spectroscopy : Assess π-π* transitions in the pyrazoloquinoline core (λ ~350–400 nm) and solvatochromic effects in polar solvents .
Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., kinase targets) using GROMACS or AMBER .
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and reactive sites .
- Pharmacophore mapping : Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., carbonyl groups) for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
